N-Benzyl-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-Benzyl-2-(4-methoxyphenoxy)acetamide is an organic compound with the molecular formula C16H17NO3 It is a member of the acetamide family and is characterized by the presence of a benzyl group, a methoxyphenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(4-methoxyphenoxy)acetamide typically involves the reaction of benzylamine with 4-methoxyphenoxyacetic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-Benzyl-2-(4-hydroxyphenoxy)acetamide.
Reduction: Formation of N-Benzyl-2-(4-methoxyphenoxy)ethylamine.
Substitution: Formation of various substituted benzyl derivatives depending on the substituent used.
Scientific Research Applications
N-Benzyl-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-(4-methoxyphenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The methoxyphenoxy group may play a role in binding to receptors or enzymes, while the benzyl group could influence the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(4-methylphenoxy)acetamide
- N-Benzyl-2-(4-ethylphenoxy)acetamide
- N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
N-Benzyl-2-(4-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-benzyl-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H17NO3/c1-19-14-7-9-15(10-8-14)20-12-16(18)17-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
LQCRNZJZSQLEEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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